molecular formula C23H29NO4S B11586037 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B11586037
M. Wt: 415.5 g/mol
InChI Key: LEGCXQFGINVLGE-UHFFFAOYSA-N
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Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide features a benzamide core substituted with a 3-ethoxy group and an N-linked 4-isopropylbenzyl moiety. The tetrahydrothiophen-3-yl sulfone (1,1-dioxidotetrahydrothiophen-3-yl) group is a critical structural element, contributing to its electronic and steric properties.

Properties

Molecular Formula

C23H29NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C23H29NO4S/c1-4-28-22-7-5-6-20(14-22)23(25)24(21-12-13-29(26,27)16-21)15-18-8-10-19(11-9-18)17(2)3/h5-11,14,17,21H,4,12-13,15-16H2,1-3H3

InChI Key

LEGCXQFGINVLGE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthesis of 3-Ethoxy-2,3-Dihydro-1-Benzothiophene 1,1-Dioxide

The tetrahydrothiophene dioxide core is synthesized via thiophene ring oxidation followed by ethoxy substitution . A common method involves:

  • Oxidation of tetrahydrothiophene using 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding 2,3-dihydro-1-benzothiophene 1,1-dioxide.

  • Ethoxylation via nucleophilic substitution with sodium ethoxide in ethanol under reflux (78°C, 12 hours), achieving 85–90% yield.

Key Data :

ParameterValueSource
Oxidation reagentmCPBA (1.2 eq)
Reaction temperature0°C → room temperature
Ethoxylation yield89%

Amide Bond Formation

The amide linkage is constructed using Schotten-Baumann conditions or coupling reagents :

  • Schotten-Baumann Method :

    • 3-Ethoxybenzoyl chloride (1.1 eq) is added to a solution of 3-amino-1,1-dioxidotetrahydrothiophene (1.0 eq) and 4-(propan-2-yl)benzylamine (1.0 eq) in aqueous NaOH (10%) and dichloromethane.

    • Reaction proceeds at 0°C for 2 hours, yielding 72–76% crude product.

  • Coupling Reagent Approach :

    • HATU (1.5 eq) and DIPEA (3.0 eq) facilitate coupling in anhydrous DMF at room temperature (24 hours).

    • Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves 88% yield.

Comparative Analysis :

MethodYieldPurity (HPLC)Reaction Time
Schotten-Baumann74%92%2 hours
HATU-mediated88%98%24 hours

The HATU method offers superior yield and purity but requires costly reagents.

Final Alkylation Step

The N-alkylation of the secondary amine is achieved using 4-(propan-2-yl)benzyl bromide under basic conditions:

  • Conditions : K₂CO₃ (2.0 eq) in acetonitrile at 60°C for 8 hours.

  • Workup : The mixture is filtered, concentrated, and purified via flash chromatography (ethyl acetate/hexane, 1:1) to yield 82% product.

Side Reactions :

  • Competing O-alkylation is suppressed by maintaining a 1:1 molar ratio of benzyl bromide to amine.

  • Excess base (>2 eq) leads to decomposition of the tetrahydrothiophene dioxide ring.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates in amidation and alkylation steps. Ethanol, though cheaper, reduces yields by 15–20% due to poor solubility of intermediates.

Catalytic Additives

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation yields by 12% in biphasic systems.

  • Molecular sieves (4Å) absorb water during amidation, increasing yields from 74% to 83%.

Temperature Control

  • Low temperatures (0–5°C) prevent epimerization during amide formation.

  • High temperatures (60–80°C) accelerate alkylation but require strict exclusion of moisture.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 7.45–7.32 (m, 4H, aromatic H)

  • δ 4.62 (s, 2H, N-CH₂-C₆H₄)

  • δ 3.98 (q, J=7.0 Hz, 2H, OCH₂CH₃)

  • δ 1.82 (s, 6H, (CH₃)₂CH).

HPLC Purity :

  • 98% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring back to tetrahydrothiophene.

    Substitution: The ethoxy and benzamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted benzamides and ethoxy derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Chain Length Variations

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide ()
  • Key Difference : The benzamide ring is substituted with a 4-hexyloxy group instead of 3-ethoxy.
  • Positional isomerism (4- vs. 3-substitution) may alter steric interactions in target binding .
N-(1,1-dioxidotetrahydro-3-thienyl)-3-methoxy-N-(4-methoxybenzyl)benzamide ()
  • Key Differences :
    • 3-Methoxy vs. 3-ethoxy on the benzamide.
    • 4-Methoxybenzyl vs. 4-isopropylbenzyl on the N-alkyl chain.
  • The 4-methoxybenzyl group introduces a polar methoxy substituent, contrasting with the hydrophobic isopropyl group in the target compound .

Electronic and Pharmacophore Modifications

N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide ()
  • Key Differences : Incorporates 3-nitro and 4-chloro substituents (electron-withdrawing groups) instead of 3-ethoxy (electron-donating).
  • Impact :
    • Electron-deficient aromatic rings may enhance reactivity in electrophilic substitution or reduce metabolic oxidation.
    • Nitro groups are associated with higher toxicity risks, which could limit therapeutic utility .
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-(propan-2-yloxy)benzamide ()
  • Key Differences :
    • 4-Isopropoxy substituent vs. 3-ethoxy.
    • 3-Methylthiophen-2-ylmethyl group replaces 4-isopropylbenzyl.
  • Isopropoxy at the 4-position may alter spatial orientation in binding pockets .

Core Scaffold Variations

1,3,4-Oxadiazole Derivatives (LMM5 and LMM11) ()
  • Key Differences : Replace the benzamide core with a 1,3,4-oxadiazole ring and incorporate sulfamoyl groups.
  • Impact: Oxadiazoles are bioisosteres for esters/amides, offering improved metabolic resistance.
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ()
  • Key Differences : Features a dihydrothiazolylidene ring fused to the benzamide.
  • Impact :
    • The planar thiazole ring may enhance π-π interactions with aromatic residues in enzymes or receptors.
    • Structural rigidity contrasts with the flexible tetrahydrothiophen sulfone group in the target compound .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Notable Substituents
Target Compound C₂₄H₃₀N₂O₄S* ~450 (estimated) 3-ethoxy, 4-isopropylbenzyl
Compound C₂₇H₃₇NO₅S 487.6 4-hexyloxy
Compound C₂₀H₂₃NO₅S 389.5 3-methoxy, 4-methoxybenzyl
Compound C₁₈H₁₇ClN₂O₅S 408.9 3-nitro, 4-chloro

*Estimated based on structural analogs.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxidotetrahydrothiophen group, an ethoxy moiety, and a benzamide framework. The molecular formula is C19H23NO4S2C_{19}H_{23}N_{O_{4}}S_{2} with an approximate molecular weight of 393.5 g/mol. The unique combination of these functional groups suggests diverse reactivity and potential biological applications.

Property Value
Molecular FormulaC19H23NO4S2C_{19}H_{23}N_{O_{4}}S_{2}
Molecular Weight393.5 g/mol
Structural FeaturesDioxidotetrahydrothiophen, Ethoxy, Benzamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may modulate enzyme activity and influence various signaling pathways, potentially impacting processes such as inflammation and tumor growth.

Potential Targets

  • Enzymatic Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, suggesting that this compound may also affect microtubule dynamics.
  • Receptor Modulation : The benzamide structure may allow for interactions with neurotransmitter receptors or other signaling proteins.

Biological Activity

Research has highlighted several promising biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds, providing insights into the potential effectiveness of this compound.

Case Study 1: Tubulin Polymerization Inhibition

A study on related N-benzylbenzamide derivatives revealed significant inhibition of tubulin polymerization with IC50 values ranging from 12 to 27 nM against multiple cancer cell lines. These findings suggest that the compound may similarly affect microtubule dynamics and exhibit anticancer properties .

Case Study 2: Anti-inflammatory Mechanisms

Research on thiophene derivatives has shown their capacity to modulate inflammatory pathways through inhibition of pro-inflammatory cytokines. This suggests that our compound could possess similar anti-inflammatory activity through analogous mechanisms.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) may accelerate reaction rates but risk side reactions (e.g., decomposition of the tetrahydrothiophene-dioxide moiety) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while ethers (THF) may stabilize reactive species .
  • Catalysts : Use of coupling agents (e.g., HATU or DCC) for amide bond formation, as observed in structurally analogous benzamide syntheses .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and stereochemistry, particularly for the tetrahydrothiophene-dioxide and isopropylbenzyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural determination, use programs like SHELXL for refinement of crystallographic data .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility Screening : Test in solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy or nephelometry.
  • Stability Studies : Conduct accelerated degradation studies (e.g., pH variations, thermal stress) with HPLC monitoring to identify decomposition products .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the tetrahydrothiophene-dioxide ring .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS, focusing on the ethoxy and isopropylbenzyl substituents .
  • Validation : Cross-reference computational results with experimental kinetics or crystallographic data .

Q. What strategies resolve contradictions between predicted and observed biological activity data?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethoxy → methoxy) to isolate contributions to activity .
  • Off-Target Screening : Use proteome-wide assays (e.g., thermal shift assays) to identify unintended interactions .
  • Data Triangulation : Combine in vitro assays (e.g., enzyme inhibition), in silico docking, and pharmacokinetic profiling to validate mechanisms .

Q. How can researchers elucidate the reaction mechanisms involving the sulfone group in this compound?

  • Methodological Answer :

  • Isotopic Labeling : Introduce 18O^{18}O or 34S^{34}S isotopes to track sulfone group transformations during reactions .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopologues to infer rate-determining steps .
  • Spectroscopic Probes : Use in situ IR or Raman spectroscopy to detect transient intermediates .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC50_{50}/IC50_{50} values .
  • Error Analysis : Apply bootstrap resampling or Monte Carlo simulations to quantify uncertainty in fitted parameters .

Q. How should crystallographic data discrepancies (e.g., twinning, disorder) be addressed during refinement?

  • Methodological Answer :

  • SHELX Suite : Use SHELXD for initial structure solution and SHELXL for refinement. For twinned data, apply TWIN/BASF commands .
  • Disorder Modeling : Split occupancy for disordered atoms (e.g., isopropyl groups) and apply restraints to thermal parameters .

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